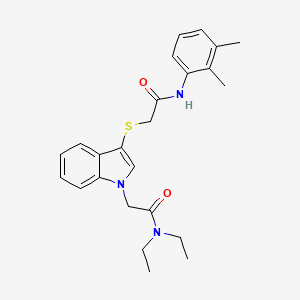

2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including an indole group, a thioether group, an amide group, and a secondary amine group. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole is a common structure in many natural products and pharmaceuticals . The thioether group consists of a sulfur atom connected to two carbon atoms, which is known for its role in biological systems and synthetic chemistry . The amide group (CONR2) is a key structure in proteins and is known for its resonance stability. The secondary amine group could potentially participate in various reactions such as alkylation, acylation, and more .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the indole group could be synthesized via a Fischer indole synthesis or a Bartoli indole synthesis . The thioether group could be introduced via a nucleophilic substitution reaction with a suitable alkyl halide . The amide group could be formed via a reaction with a carboxylic acid or acyl chloride . The secondary amine could be introduced via reductive amination or alkylation .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the indole group could undergo electrophilic aromatic substitution. The thioether group could be oxidized to a sulfoxide or sulfone. The amide group could participate in hydrolysis, amidation, or reduction reactions. The secondary amine could undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present. For instance, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

- Mechanistic studies reveal that it may interfere with key cellular pathways, such as DNA replication and repair, making it a promising candidate for further investigation in cancer therapy .

- Researchers have investigated its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Preclinical models indicate that it could mitigate oxidative stress, reduce neuroinflammation, and promote neuronal survival. These findings hold promise for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Its antioxidant properties may have implications in preventing age-related diseases and oxidative stress-related conditions .

- Researchers are investigating its potential as a novel antimicrobial agent, especially in the context of multidrug-resistant pathogens .

Anticancer Potential

Anti-inflammatory Properties

Neuroprotective Effects

Antioxidant Activity

Antimicrobial Applications

Drug Delivery Systems

Wang, Y.-N., Min, L.-J., Han, L., Liu, X.-H., & Sun, G.-X. (2023). Hydrogen bonded dimers in the crystal structure of 2-chloro-N-((3,5-dimethylphenyl)carbamoyl)-nicotinamide. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1–5. DOI: 10.1515/ncrs-2022-0528

Subramaniam, S., Perumal, P. T., & Rajasekaran, R. (2020). Synthesis and therapeutic potential of imidazole containing compounds: A brief review. BMC Chemistry, 14(1), 1–9. DOI: 10.1186/s13065-020-00730-1

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c1-5-26(6-2)24(29)15-27-14-22(19-11-7-8-13-21(19)27)30-16-23(28)25-20-12-9-10-17(3)18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZABISNJASPLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)

![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)

![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2436948.png)

![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)